molecular formula C10H9N3O4 B15233233 Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate

Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate

Cat. No.: B15233233
M. Wt: 235.20 g/mol
InChI Key: KKLTXVPOFWVXGP-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. . This compound, characterized by its nitro and carboxylate functional groups, is of interest for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with methyl hydrazinecarboxylate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The exact methods can vary depending on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 5-methyl-6-amino-1H-indazole-3-carboxylate.

    Substitution: Various substituted indazole derivatives.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate is unique due to the presence of both nitro and carboxylate groups, which contribute to its distinct chemical reactivity and potential biological activities. The methyl group at the 5-position further differentiates it from other indazole derivatives, potentially influencing its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate

InChI

InChI=1S/C10H9N3O4/c1-5-3-6-7(4-8(5)13(15)16)11-12-9(6)10(14)17-2/h3-4H,1-2H3,(H,11,12)

InChI Key

KKLTXVPOFWVXGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NN=C2C(=O)OC

Origin of Product

United States

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